1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol
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Overview
Description
1-(3-ethoxy-4-hydroxyphenyl)ethane-1,2-diol is an aromatic ether.
Scientific Research Applications
Synthesis and Chemical Properties
- A process has been developed for the multigram synthesis of a closely related compound, 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol, highlighting its importance in chemical synthesis (Fisher & Kerrigan, 1998).
Applications in Polymer Chemistry
- This compound plays a role in the development of novel metal-containing polyurethane elastomers. Its derivatives, functioning as metal-incorporated dihydroxy monomers, have been utilized to enhance the thermal and mechanical properties of polyurethanes (Senthilkumar, Raghavan & Nasar, 2005).
Role in Microbial Degradation Studies
- It is used in studying the metabolism of lignin substructure model compounds by fungi, aiding in understanding the biochemical mechanism of lignin degradation (Nakatsubo, Reid & Kirk, 1982).
Involvement in Asymmetric Synthesis
- This compound and its derivatives have been employed in microbial resolution and asymmetric oxidation, indicating their utility in the production of optically active compounds (Yamamoto, Ando, Shuetake & Chikamatsu, 1989).
Applications in Liquid Crystals and Polymers
- Derivatives of 1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol have been used in the synthesis of liquid crystalline polyethers, demonstrating its versatility in the field of materials science (Percec & Zuber, 1992).
Insights into Molecular Structure
- The structure and characteristics of ethane-1,2-diol and its derivatives, including those similar to this compound, have been extensively studied to understand their molecular dynamics and interactions (Gontrani, Tagliatesta, Agresti, Pescetelli & Carbone, 2020).
Properties
CAS No. |
62024-68-4 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(3-ethoxy-4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-2-14-10-5-7(9(13)6-11)3-4-8(10)12/h3-5,9,11-13H,2,6H2,1H3 |
InChI Key |
PFAULTZUGAWNOG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(CO)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CO)O)O |
Synonyms |
3-EHPG 3-ethoxy-4-hydroxyphenylglycol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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